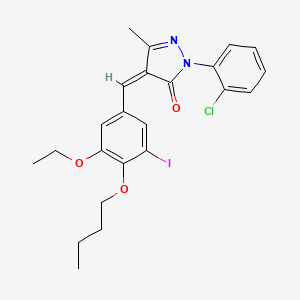
(4Z)-4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a butoxy, ethoxy, iodophenyl, chlorophenyl, and pyrazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-butoxy-3-ethoxy-5-iodobenzaldehyde with 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the iodine atom can be replaced by other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen exchange reactions using halide salts in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-2-(2-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- 4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-ONE
Uniqueness
The uniqueness of 4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE lies in its specific structural features, such as the presence of both butoxy and ethoxy groups, as well as the iodophenyl and chlorophenyl moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24ClIN2O3 |
|---|---|
Molecular Weight |
538.8 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxy-3-ethoxy-5-iodophenyl)methylidene]-2-(2-chlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C23H24ClIN2O3/c1-4-6-11-30-22-19(25)13-16(14-21(22)29-5-2)12-17-15(3)26-27(23(17)28)20-10-8-7-9-18(20)24/h7-10,12-14H,4-6,11H2,1-3H3/b17-12- |
InChI Key |
VOMAJFWCJDKJIJ-ATVHPVEESA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1I)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3Cl)C)OCC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC=C3Cl)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,4-dichlorophenyl){4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10956579.png)
![4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10956583.png)
![4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10956593.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10956614.png)
![N-(3-chlorophenyl)-4-{2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B10956632.png)
![N-(4-{[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B10956634.png)
![5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide](/img/structure/B10956640.png)

![1-(10-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-10H-phenothiazin-2-yl)ethanone](/img/structure/B10956657.png)
![4-[4-[(4-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956661.png)

![1-(4-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10956672.png)
![Ethyl 2-[(2-methoxyethyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B10956675.png)
![6-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10956677.png)
